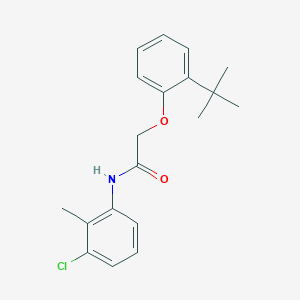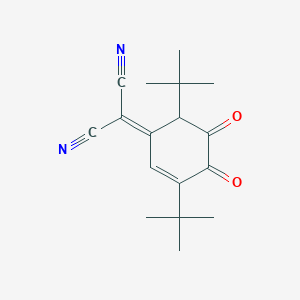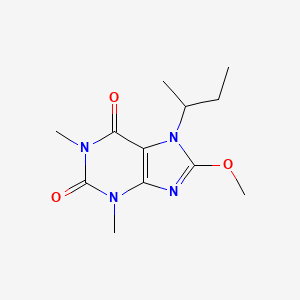![molecular formula C13H10BrN3O B5233113 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been proposed that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit the growth of cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one has been achieved using various methods. One of the most common methods is the reaction of 3-bromoaniline with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using sodium hydride in dimethylformamide to obtain 2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one has been found to have potential applications in scientific research. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-5-13(18)17-12(15-8)7-11(16-17)9-3-2-4-10(14)6-9/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPCSGIPAFDPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=O)C1)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-5-methyl-6H-pyrazolo[1,5-a]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)
![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)


![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)


![1-(isobutyrylthio)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5233121.png)